(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine
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Overview
Description
(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-3-methyl-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine
- (1S)-3-methyl-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine
- (1S)-3-methyl-1-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine
Uniqueness
What sets (1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine apart from similar compounds is its specific substitution pattern on the oxadiazole ring and the presence of the 4-methylbenzyl group. These structural features contribute to its unique chemical reactivity and potential biological activity.
Properties
CAS No. |
1173670-57-9 |
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Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1S)-3-methyl-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]butan-1-amine |
InChI |
InChI=1S/C15H21N3OS/c1-10(2)8-13(16)14-17-18-15(19-14)20-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9,16H2,1-3H3/t13-/m0/s1 |
InChI Key |
BBZDPPNXUBIAKJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C(CC(C)C)N |
Origin of Product |
United States |
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